9-(Trifluoromethyl)-6-azaspiro[3.5]nonane
Description
Properties
IUPAC Name |
9-(trifluoromethyl)-6-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)7-2-5-13-6-8(7)3-1-4-8/h7,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAQCURGWZIETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCCC2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Spirocyclic Core
Starting Materials and Key Intermediates : The synthesis often begins with functionalized precursors such as diethyl malonate derivatives and N-tosylated bis(2-bromoethyl)amines, which undergo nucleophilic substitution to form spirocyclic intermediates.
-
- Alkylation and Cyclization : Reaction of diethyl malonate with N-tosylbis(2-bromoethyl)amine under basic conditions (e.g., NaH in DMF) at elevated temperatures (around 80 °C) leads to the formation of diethyl ester intermediates.
- Reduction : Lithium aluminum hydride (LiAlH4) reduction converts esters to diols.
- Mesylation and Ring Closure : One-pot mesylation of diols followed by intramolecular nucleophilic substitution using potassium tert-butoxide facilitates oxetane ring formation, which is a key step in generating the spirocyclic framework.
Tosyl Group Removal : The N-tosyl protecting group is removed under reductive conditions to yield the free amine spirocyclic system.
Introduction of the Trifluoromethyl Group
Trifluoromethylation Techniques : The trifluoromethyl group at the 9-position can be introduced via electrophilic trifluoromethylation reagents or nucleophilic trifluoromethyl sources, depending on the synthetic intermediate. Common reagents include Togni reagents or Ruppert–Prakash reagents (TMSCF3).
Challenges : The spirocyclic amine's steric environment requires careful optimization of reaction conditions to achieve selective trifluoromethylation without ring opening or degradation.
Functional Group Transformations and Purification
Acetylation and Protection : To facilitate further transformations, the amine may be acetylated or protected temporarily.
Oxidative Cyclization : For related spirocyclic systems, oxidative cyclization using Oxone® in formic acid has been reported to fuse spirocyclic oxetane motifs onto heterocycles, which could be adapted for trifluoromethylated analogues.
Purification : Column chromatography with gradient elution (petroleum ether/ethyl acetate) is commonly employed to isolate pure spirocyclic products.
Experimental Data and Reaction Conditions
The following table summarizes key reaction steps and conditions adapted from closely related spirocyclic amine syntheses relevant to this compound preparation:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Diethyl malonate, NaH, DMF, 80 °C, 12 h | ~83 | Formation of diethyl ester intermediate |
| Reduction | LiAlH4, THF, room temperature, 16 h | ~81 | Conversion to diol |
| Mesylation & Ring Closure | Methanesulfonyl chloride, KtBuO, THF, room temperature | High | One-pot mesylation and oxetane ring formation |
| Tosyl Group Removal | Reductive conditions (e.g., Mg, MeOH) | High | Free amine spirocyclic system obtained |
| Trifluoromethylation | Electrophilic/nucleophilic CF3 reagents, optimized temps | Variable | Requires optimization for selectivity |
| Oxidative Cyclization | Oxone® in formic acid, room temperature | ~74 | For fused heterocyclic derivatives |
Research Findings and Analytical Characterization
NMR Spectroscopy : ^1H-NMR and ^13C-NMR are essential for confirming the spirocyclic framework and trifluoromethyl substitution. Chemical shifts and coupling constants consistent with the spirocyclic amine and CF3 group are observed.
Mass Spectrometry : High-resolution mass spectrometry confirms the molecular formula and presence of trifluoromethyl substituent with accurate mass measurements within 5 ppm error.
X-ray Crystallography : Structural confirmation of spirocyclic compounds, including trifluoromethylated derivatives, is achieved via single-crystal X-ray diffraction, providing definitive stereochemical and conformational data.
Summary and Recommendations for Synthesis
The preparation of this compound involves multi-step synthesis starting from functionalized malonate derivatives and bis(2-bromoethyl)amines.
Key steps include alkylation, reduction, mesylation, ring closure, and trifluoromethylation, with careful control of reaction conditions to preserve the spirocyclic integrity.
Oxidative cyclization methods used for related spirocyclic heterocycles may be adapted for further functionalization.
Analytical techniques such as NMR, HRMS, and X-ray crystallography are critical for structural verification.
Chemical Reactions Analysis
Types of Reactions: 9-(Trifluoromethyl)-6-azaspiro[3.5]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
9-(Trifluoromethyl)-6-azaspiro[3.5]nonane is explored for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability.
- Case Study: Research has indicated that spirocyclic compounds similar to this one exhibit significant activity as enzyme inhibitors, particularly in the context of treating metabolic disorders such as diabetes and obesity by acting on GPR119 receptors .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for various functional group transformations.
- Synthetic Routes: Common methods for synthesizing derivatives of this compound involve cyclization reactions with amines and carbonyl compounds under controlled conditions, optimizing yield and purity.
Material Science
Due to its unique structural characteristics, this compound can be utilized in the development of specialty materials with tailored properties.
- Application Example: The incorporation of trifluoromethyl groups in polymers can enhance thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and adhesives .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Azaspiro[3.5]nonane | Lacks trifluoromethyl group | Exhibits different biological activity |
| 2-Oxa-7-azaspiro[3.5]nonane | Contains oxygen instead of nitrogen | Varies in reactivity profile |
| 2-Thia-7-azaspiro[3.5]nonane | Incorporates sulfur | Potentially different pharmacological properties |
Mechanism of Action
The mechanism by which 9-(Trifluoromethyl)-6-azaspiro[3.5]nonane exerts its effects depends on its specific application. In pharmaceuticals, the trifluoromethyl group can interact with biological targets, such as enzymes or receptors, to modulate their activity. The exact molecular targets and pathways involved would vary based on the specific biological system and the intended therapeutic effect.
Comparison with Similar Compounds
Structural and Functional Insights
- Trifluoromethyl vs.
- Fluorinated Derivatives: 1,1-Difluoro-6-azaspiro[3.5]nonane HCl exhibits higher polarity due to fluorine atoms, which may reduce off-target interactions compared to the trifluoromethyl analog .
- Spiro Ring Size: 6-Azaspiro[3.4]octane-2-amine (6-azaspiro[3.4]octane core) has a smaller spiro ring than 6-azaspiro[3.5]nonane derivatives, leading to distinct conformational constraints and linker applications in kinase inhibitors .
Research Findings and Trends
- Synthetic Flexibility : Cyclocondensation reactions (e.g., with triphosgene) enable modular synthesis of azaspiro scaffolds, allowing rapid diversification of substituents like -CF₃ .
- Structure-Activity Relationships (SAR): Substituent position and electronic properties critically influence biological activity. For example, amide-functionalized 2,7-diazaspiro[3.5]nonane derivatives show higher S1R affinity than non-functionalized analogs .
- Emerging Applications : Trifluoromethylated spiro compounds are being explored in heterotopic ossification prevention, as seen in the patent for a related 6-azaspiro[2.5]octane derivative .
Biological Activity
9-(Trifluoromethyl)-6-azaspiro[3.5]nonane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
- Molecular Formula : CHFN
- SMILES : C1CC2(C1)CNCCC2C(F)(F)F
- InChIKey : DBAQCURGWZIETB-UHFFFAOYSA-N
The compound features a spirocyclic structure that contributes to its biological interactions, particularly in receptor modulation and enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity and binding affinity, potentially influencing pharmacokinetics and pharmacodynamics.
Key Interactions:
- Receptor Binding : The compound may act as an agonist or antagonist for specific nuclear hormone receptors, similar to other azaspiro compounds that have shown activity against the Farnesoid X receptor (FXR) .
- Enzyme Modulation : Preliminary studies indicate that it could modulate enzyme activity related to metabolic pathways, although specific enzymes have yet to be conclusively identified.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
Safety and Toxicology
As with many fluorinated compounds, safety assessments are crucial. Preliminary data indicate that while the compound shows promising biological activity, comprehensive toxicological studies are necessary to evaluate its safety profile in vivo.
Q & A
Basic: What synthetic strategies are effective for preparing 6-azaspiro[3.5]nonane derivatives, and how does the trifluoromethyl group influence reaction optimization?
Answer:
The synthesis of 6-azaspiro[3.5]nonane derivatives typically involves multi-step reactions with careful selection of solvents, catalysts, and purification methods. For example:
- Key steps : Reacting tetrachloromonospirocyclotriphosphazene with diamines in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine (Et3N) to neutralize byproducts .
- Trifluoromethyl introduction : Electrophilic trifluoromethylation reagents (e.g., Umemoto’s reagent) or nucleophilic CF3 sources (e.g., Ruppert-Prakash reagent) may be employed, requiring anhydrous conditions due to the group’s high electronegativity.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures product purity .
Basic: How can researchers validate the structural integrity of 9-(trifluoromethyl)-6-azaspiro[3.5]nonane using spectroscopic methods?
Answer:
Structural confirmation relies on:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify spirocyclic protons (δ 1.5–3.0 ppm) and trifluoromethyl carbon (δ ~120–125 ppm, <sup>13</sup>C NMR) .
- <sup>19</sup>F NMR : Distinct singlet for CF3 (δ -60 to -70 ppm) confirms substitution .
- X-ray crystallography : Resolves spirocyclic geometry and bond angles (e.g., C–N–C in azaspiro core) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]<sup>+</sup> for C9H12F3N) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in sigma receptor binding?
Answer:
SAR studies should:
- Design analogs : Synthesize derivatives with CF3, CH3, or H substituents at position 9 .
- Biological assays : Use radioligand displacement assays (e.g., [<sup>3</sup>H]-DTG for sigma-1 receptors) to measure Ki values .
- Computational docking : Map CF3 interactions with hydrophobic pockets (e.g., using AutoDock Vina). For example, compound 4b (2,7-diazaspiro[3.5]nonane) showed higher sigma-2 affinity than 5b , suggesting scaffold flexibility impacts binding .
Advanced: What methodologies address contradictions between computational predictions and experimental bioactivity data for azaspiro compounds?
Answer:
Resolve discrepancies via:
- Solvent effect analysis : Simulate explicit solvent models (e.g., water, DMSO) in molecular dynamics (MD) to assess conformational stability .
- Free energy calculations : Use MM/GBSA to compare binding affinities under varying protonation states.
- Crystallography : Co-crystallize compounds with target proteins (e.g., sigma-1 receptor) to validate docking poses .
Advanced: Which in vivo models are suitable for evaluating this compound in heterotopic ossification (HO) prevention?
Answer:
- Rodent models : Induce HO via Achilles tenotomy or bone morphogenetic protein (BMP)-2 implantation in mice .
- Dosage : Administer compound orally (10–50 mg/kg/day) for 4 weeks.
- Outcome metrics : Micro-CT imaging quantifies ectopic bone volume; histology (H&E, TRAP staining) assesses inflammation and osteoclast activity .
Advanced: How can conformational analysis predict the stability of this compound in physiological environments?
Answer:
- MD simulations : Simulate 100 ns trajectories in explicit water to monitor spirocyclic ring puckering and CF3 orientation .
- Solvation free energy : Calculate ΔGsolv using COSMO-RS to predict solubility.
- pKa prediction : Tools like MarvinSketch estimate basicity of the azaspiro nitrogen, influencing protonation states in vivo .
Basic: What safety protocols are recommended for handling 6-azaspiro[3.5]nonane derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
